molecular formula C20H18ClN3O3 B2644520 methyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 477709-62-9

methyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B2644520
CAS No.: 477709-62-9
M. Wt: 383.83
InChI Key: WMMDEQRHMRDZQI-WSDLNYQXSA-N
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Description

Methyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups, including a pyrazole ring, a carboxylate ester, and a chlorinated phenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the phenyl ring is usually achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Oximino Group: The oximino group is introduced by reacting the appropriate aldehyde or ketone with hydroxylamine hydrochloride in the presence of a base.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylbenzyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the oximino group can yield the corresponding amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include primary amines.

    Substitution: Products include various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring is particularly significant, as this moiety is known to interact with various biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The ability to modify the structure easily allows for the optimization of these properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of methyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The oximino group can also participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-4-({[(4-methylphenyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with a different substituent on the benzyl group.

    Ethyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

The uniqueness of methyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and biological activities. The presence of the chlorinated phenyl ring and the oximino group provides additional sites for chemical reactions, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 5-chloro-4-[(E)-(4-methylphenyl)methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-14-8-10-15(11-9-14)13-27-22-12-17-18(20(25)26-2)23-24(19(17)21)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMDEQRHMRDZQI-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=CC2=C(N(N=C2C(=O)OC)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C/C2=C(N(N=C2C(=O)OC)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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